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Compound of Interest

Compound Name: Cyclohexanemethanol-d11

CAS No.: 1215077-50-1

Cat. No.: B579964

Get Quote

Executive Summary
Cyclohexanemethanol-d11 (CAS: 1215077-50-1) represents a critical isotopologue in the

arsenal of modern medicinal chemistry and bioanalysis. By substituting the eleven hydrogen

atoms of the cyclohexane ring with deuterium, this compound serves two distinct, high-value

functions: as a robust Internal Standard (IS) in mass spectrometry due to its significant mass

shift (+11 Da), and as a Metabolic Probe to modulate pharmacokinetics via the Deuterium

Kinetic Isotope Effect (DKIE).[1]

This guide moves beyond basic catalog data to provide a mechanistic understanding of the

compound’s synthesis, physical behavior, and application in blocking cytochrome P450-

mediated oxidation.

Part 1: Physicochemical Profile & Molecular Weight
Analysis[1]
The precise characterization of Cyclohexanemethanol-d11 requires distinguishing between

the nominal mass used in low-resolution screening and the exact mass required for high-
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resolution mass spectrometry (HRMS).

Structural Definition
IUPAC Name: (Cyclohexyl-d11)methanol

Chemical Formula: C

H

D

O[1]

Structure: A fully deuterated cyclohexane ring attached to a non-deuterated hydroxymethyl

group (-CH

OH).

Molecular Weight Calculation (High-Precision)
Unlike protonated compounds, deuterated analogs require calculation using the specific atomic

mass of deuterium (

H).[1]

Element Isotope Count
Atomic Mass
(Da)

Subtotal (Da)

Carbon C 7 12.00000 84.00000

Oxygen O 1 15.99491 15.99491

Hydrogen H 3 1.00783 3.02349

Deuterium H 11 2.01410 22.15510

Total 125.1735

Monoisotopic Mass: 125.1735 Da
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Average Molecular Weight: ~125.25 g/mol [1]

Mass Shift (

): +11.07 Da relative to non-deuterated Cyclohexanemethanol (MW 114.19).[1]

Comparative Properties Table

Property

Unlabeled (C

H

O)

Deuterated (d11) Technical Note

CAS Number 100-49-2 1215077-50-1

Essential for

regulatory

documentation.

Boiling Point 187–188 °C ~186–188 °C
Inverse Isotope Effect

may slightly lower BP.

Density 0.934 g/mL ~1.02 g/mL

Deuteration increases

density (mass/vol) by

~10%.

Lipophilicity (LogP) 1.9 1.88

C-D bonds are slightly

shorter/less

polarizable, lowering

LogP.[1]

Part 2: The Deuterium Advantage (Mechanism)[1]
Why utilize the d11 isotopologue? The value lies in the Carbon-Deuterium (C-D) bond strength.

The Kinetic Isotope Effect (DKIE)
The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy. This

difference requires more activation energy to cleave.

Metabolic Shunting: If a drug candidate containing a cyclohexyl group is metabolized via ring

oxidation (hydroxylation), substituting H for D at the ring (d11) can significantly slow this rate
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(

).[1]

Result: This extends the half-life (

) of the compound without altering its binding affinity to the target receptor.

Analytical Resolution
In LC-MS/MS assays, a +11 Da mass shift is massive. It eliminates "cross-talk" from naturally

occurring isotopes (M+1, M+2) of the analyte, ensuring that the Internal Standard signal is

purely from the spiked material.[1]

Part 3: Synthesis & Preparation Protocol
Disclaimer:The following protocol involves reactive hydrides. All manipulations must be

performed in a fume hood under an inert atmosphere (Argon/Nitrogen).

Synthesis Logic
The most reliable route to Cyclohexanemethanol-d11 is the reduction of

Cyclohexanecarboxylic acid-d11. This precursor is often derived from the hydrogenation of

benzoic acid-d5 or purchased directly. We utilize Lithium Aluminum Hydride (LiAlH

) for this reduction because it ensures complete conversion of the carbonyl to the primary
alcohol.

Visualization of Synthesis Pathway[1]

Cyclohexanecarboxylic
Acid-d11

(C6D11-COOH)

Reagent:
LiAlH4 / THF

(0°C -> Reflux)

Activation Alkoxide
Complex

Reduction Quench:
H3O+ / Workup

Hydrolysis Cyclohexanemethanol-d11
(C6D11-CH2OH)

Purification

Click to download full resolution via product page

Figure 1: Step-wise chemical reduction pathway for generating high-purity

Cyclohexanemethanol-d11.
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Step-by-Step Protocol
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar

and a reflux condenser. Flush with Argon.

Reagent Prep: Charge the flask with Cyclohexanecarboxylic acid-d11 (1.0 eq) dissolved in

anhydrous Tetrahydrofuran (THF).

Reduction: Cool the solution to 0°C. Slowly add LiAlH

(1.5 eq) as a 1.0 M solution in THF. Note: Gas evolution (H

) will occur.[1]

Reaction: Allow to warm to room temperature, then reflux for 4 hours to ensure completion.

Quenching (Fieser Method): Cool to 0°C. Carefully add:

mL Water[1]

mL 15% NaOH[1]

mL Water[1]

(Where

= grams of LiAlH

used)

Workup: Filter the granular precipitate through a celite pad. Dry the filtrate over MgSO

and concentrate under reduced pressure.

Validation: Verify product identity via

H-NMR (should show only the -CH

- and -OH peaks, no ring protons) and MS (m/z 125).

Part 4: Analytical Applications
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Metabolic Stability Workflow
When developing drugs containing cyclohexyl moieties, researchers use

Cyclohexanemethanol-d11 to map "soft spots" (sites of metabolism).

Path A: Unlabeled (H) Path B: Deuterated (d11)
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Click to download full resolution via product page

Figure 2: The Deuterium Switch strategy. Path B demonstrates how d11-substitution blocks

CYP450 oxidation.

Mass Spectrometry Tuning
For quantitative analysis (LC-MS/MS), use the following parameters for

Cyclohexanemethanol-d11:

Ionization: ESI Positive Mode (forming [M+H]

or [M+NH

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b579964/docs?utm_src=pdf-body#advanced-characterization-and-application-of-cyclohexanemethanol-d11
https://www.benchchem.com/product/b579964/docs?utm_src=pdf-body-img#advanced-characterization-and-application-of-cyclohexanemethanol-d11
https://www.benchchem.com/product/b579964/docs?utm_src=pdf-body#advanced-characterization-and-application-of-cyclohexanemethanol-d11
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b579964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


]

).[1]

Precursor Ion: 126.18 m/z (approximate [M+H]

).[1]

Retention Time: Expect a slight shift (usually earlier elution) compared to the non-deuterated

form due to the chromatographic isotope effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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